molecular formula C6H11NO B3427330 (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine CAS No. 937053-07-1

(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine

Cat. No.: B3427330
CAS No.: 937053-07-1
M. Wt: 113.16 g/mol
InChI Key: DZOONCSMZVPSHJ-KVQBGUIXSA-N
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Description

Significance of Bridged Bicyclic Systems in Chemical Research

Bridged bicyclic systems are a class of molecules where two rings share three or more atoms, creating a rigid structure with well-defined three-dimensional orientations of substituents. chem-soc.si This rigidity is a key feature that distinguishes them from more flexible acyclic and monocyclic systems. In medicinal chemistry, the incorporation of bridged bicyclic scaffolds is a recognized strategy to improve the pharmacological profile of drug candidates. researchgate.net The constrained conformation can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. researchgate.net Furthermore, the introduction of such three-dimensional structures can improve physicochemical properties, such as solubility and metabolic stability, by moving away from the "flat" structures often associated with traditional aromatic compounds.

The 7-oxabicyclo[2.2.1]heptane framework is a prominent example of a bridged bicyclic system. It is a key component in the structure of the natural product cantharidin (B1668268) and the synthetic thromboxane (B8750289) receptor antagonist ifetroban. researchgate.net Its derivatives are also utilized as versatile intermediates, or chirons, for the asymmetric synthesis of natural products and bioactive molecules like rare sugars and their analogues. researchgate.net

Unique Structural Attributes of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine and Analogues

This compound is a specific stereoisomer of an amino-substituted 7-oxabicyclo[2.2.1]heptane. Its structural attributes are defined by the rigid bicyclic core and the precise spatial arrangement of the amine group. The IUPAC name denotes a specific absolute configuration at the three chiral centers of the molecule.

The key structural features of this compound and its analogues include:

A Conformationally Locked Framework: The bicyclo[2.2.1]heptane system is conformationally rigid. This "locked" nature means that the relative positions of the substituents are fixed, which is highly advantageous in the design of molecules that need to fit into a specific binding pocket of a protein or receptor.

Stereochemically Defined Substituents: The (1R,2R,4S) configuration specifies the three-dimensional orientation of the amine group relative to the bicyclic framework. This precise stereochemistry is crucial for molecular recognition and biological activity.

The Influence of the Oxygen Bridge: The presence of the oxygen atom at the 7-position introduces polarity and the potential for hydrogen bonding. This can influence the molecule's solubility and its interactions with biological targets.

The combination of a rigid scaffold and defined stereochemistry makes this compound a valuable building block in asymmetric synthesis and as a scaffold in medicinal chemistry research.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
IUPAC Name This compound
CAS Number 58564-87-7
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5+,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOONCSMZVPSHJ-KVQBGUIXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257129
Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
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Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937053-07-1, 58564-87-7
Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
Source CAS Common Chemistry
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Record name (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine
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Record name rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
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Advanced Synthetic Methodologies for 1r,2r,4s 7 Oxabicyclo 2.2.1 Heptan 2 Amine and Chiral Derivatives

Convergent and Divergent Synthetic Strategies for the 7-Oxabicyclo[2.2.1]heptane Core

A convergent and stereodivergent pathway has been described for the synthesis of highly substituted 1-aza-7-oxabicyclo[2.2.1]heptanes. nih.govnih.gov This process begins with a three-component coupling reaction to produce stereodefined primary homoallylic amines, which then undergo N-oxidation and intramolecular annulation. nih.gov This approach allows for the controlled delivery of distinct heterocyclic skeletons with high stereoselection (≥20:1). nih.govnih.gov

Exploitation of Diels-Alder Cycloaddition Reactions

The most prevalent and versatile method for synthesizing the 7-oxabicyclo[2.2.1]heptane skeleton is the [4+2] Diels-Alder cycloaddition reaction. researchgate.netsigmaaldrich.comnih.gov This reaction involves the cycloaddition of a conjugated diene, typically a furan (B31954) derivative, with a dienophile, which is an alkene or alkyne. researchgate.netsigmaaldrich.com The reaction is highly valued for its ability to form two carbon-carbon bonds and up to four stereogenic centers in a single, often highly stereoselective, step. clockss.org

The success of the Diels-Alder reaction for this purpose hinges on the appropriate selection of the diene and dienophile. sigmaaldrich.com Furan and its substituted derivatives are the most commonly used dienes for accessing the 7-oxabicyclo[2.2.1]heptane system. researchgate.netmdpi.com The reactivity of the furan ring can be enhanced by electron-donating substituents. For instance, 3-alkoxyfurans have been shown to be particularly effective, reacting with various dienophiles under mild conditions to generate the desired bicyclic products. nih.gov

The choice of dienophile is critical for controlling the reaction's efficiency and introducing desired functionality. Electron-deficient dienophiles, such as maleimides, dimethyl acetylenedicarboxylate, and acrylates, react readily with the electron-rich furan diene. sigmaaldrich.comnih.govacgpubs.org The reaction between 2-methylfuran (B129897) and methyl 3-bromopropiolate, for example, proceeds with high regioselectivity to form a key intermediate for more complex derivatives. mdpi.com The table below summarizes various diene-dienophile combinations used in the synthesis of the 7-oxabicyclo[2.2.1]heptane core.

DieneDienophileCatalyst/ConditionsKey Feature
Furan2-Bromoacrolein (B81055)Oxazaborolidine CatalystEnantioselective synthesis of chiral derivatives. sigmaaldrich.com
3-AlkoxyfuransN-substituted maleimidesMild ConditionsGeneral route to endo-cantharimides. nih.gov
2-MethylfuranMethyl 3-bromopropiolateBenzene, refluxHigh regioselectivity. mdpi.com
FuranDimethyl acetylenedicarboxylate-High yield synthesis of dienophile precursor. acgpubs.org
Furfuryl guanidinesDimethyl acetylenedicarboxylateNon-nucleophilic hexafluorophosphate (B91526) saltsOvercomes competing aza-Michael addition. researchgate.net

Controlling the regiochemistry and stereochemistry of the Diels-Alder reaction is paramount for synthesizing specific isomers of substituted 7-oxabicyclo[2.2.1]heptanes. The reaction generally favors the formation of the endo isomer due to secondary orbital interactions, a principle known as the Alder-endo rule. However, the exo isomer can sometimes be favored under thermodynamic control. semanticscholar.org

High regioselectivity has been observed in reactions such as the cycloaddition of 2-methylfuran with methyl-3-bromo-propiolate, which resulted in a 15.7:1 mixture of regioisomers. mdpi.com Diastereoselective control is often achieved by using chiral auxiliaries or catalysts. For instance, a highly diastereoselective Diels-Alder reaction between furan and (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates has been developed for the asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives. rsc.org Similarly, an intramolecular Diels-Alder strategy using (R)-phenylglycinol as a chiral auxiliary has been employed to prepare the tetracyclic core of solanoeclepin A. rsc.org High-pressure conditions have also been shown to enhance asymmetric induction in these cycloadditions, even without the use of a Lewis acid catalyst. clockss.org

Alternative Cyclization and Ring-Forming Approaches

While the Diels-Alder reaction is dominant, several alternative strategies for constructing the 7-oxabicyclo[2.2.1]heptane core have been developed. These methods are particularly useful when the required substitution patterns are not readily accessible through cycloaddition.

One notable method is the gold(I)-catalyzed cycloisomerization of alkynediols. researchgate.net This highly regio- and stereoselective reaction proceeds through a sequential process involving cycloisomerization followed by a semi-pinacol-type 1,2-alkyl migration to construct a range of 7-oxabicyclo[2.2.1]heptanes. researchgate.net This approach was successfully applied to the asymmetric total synthesis of the natural product farnesiferol C. researchgate.net

Another approach involves the acid-catalyzed intramolecular cyclization of cis-epoxycyclohexanols. This ring-closure reaction proceeds in high yield to afford 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptanes. google.com Additionally, Brønsted acids like methanesulfonic acid have been found to efficiently catalyze the conversion of specific epoxides into tricyclic systems containing the oxabicyclo[2.2.1]heptane moiety. acs.org

Enantioselective Synthesis and Stereochemical Control

The biological activity of molecules containing the 7-oxabicyclo[2.2.1]heptane framework is often dependent on their specific stereochemistry. researchgate.net Therefore, developing enantioselective syntheses to access optically pure isomers is a significant focus of research. Several 7-oxanorbornane derivatives can be readily prepared in enantiomerically enriched form, serving as valuable chiral precursors for natural products and bioactive compounds. researchgate.net

A scalable enantioselective route to (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor for an A2a receptor antagonist, has been achieved through the enzymatic resolution of its butyl ester using lipase (B570770) A from Candida antarctica. researchgate.net

Asymmetric Catalysis in the Construction of Chiral Centers

Asymmetric catalysis is a powerful tool for establishing the chiral centers of the 7-oxabicyclo[2.2.1]heptane core with high enantioselectivity. researchgate.netnih.gov This strategy avoids the need for chiral auxiliaries or resolutions, offering a more atom-economical approach.

The enantioselective Diels-Alder reaction between furan and 2-bromoacrolein can be catalyzed by an oxazaborolidine derived from N-tosyl (αS,βR)-β-methyltryptophan, leading to the synthesis of chiral 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.com Gold catalysts have also been employed in asymmetric synthesis; a bisphosphine-gold-catalyzed cycloisomerization was used to generate a key intermediate in the enantioselective formal total synthesis of (+)-gelsenicine. nih.gov Furthermore, rhodium-catalyzed asymmetric ring-opening reactions of oxabicyclic alkenes have been developed, where the choice of halide ligand on the catalyst can dramatically improve both reactivity and enantioselectivity. researchgate.net

The table below highlights different asymmetric catalytic systems used in these syntheses.

Reaction TypeCatalyst SystemSubstratesOutcome
Diels-Alder CycloadditionOxazaborolidine derived from N-tosyl (αS,βR)-β-methyltryptophanFuran, 2-BromoacroleinSynthesis of chiral 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.com
CycloisomerizationBisphosphine-gold complexEnyne derivativesEnantioselective formal total synthesis of (+)-gelsenicine. nih.gov
Asymmetric Ring OpeningRhodium complex with halide ligandsOxabicyclic alkenesGeneration of enantioenriched cyclohexenol (B1201834) products. researchgate.net
CycloisomerizationGold(I) complexes (e.g., Ph3PAuNTf2)AlkynediolsRegio- and stereoselective synthesis of 7-oxabicyclo[2.2.1]heptanes. researchgate.net

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in asymmetric synthesis. In the context of 7-oxabicyclo[2.2.1]heptane systems, chiral auxiliaries have been effectively employed in Diels-Alder reactions to induce diastereoselectivity. For instance, the asymmetric synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate derivatives has been achieved with high diastereoselectivity through the Diels-Alder reaction of furan with (S)s- and (R)s-3-(2-pyridylsulphinyl)acrylates. rsc.org This approach, while not directly yielding the target amine, produces a key bicyclic precursor with controlled stereochemistry, which can then be further elaborated to the desired amine. The chiral sulfoxide (B87167) group acts as an effective chiral auxiliary, directing the approach of the dienophile to the diene.

Another example involves the use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for the synthesis of aminocyclitols. nih.gov While this is a different bicyclic system, the principle of using a rigid, enantiopure scaffold to direct subsequent stereoselective transformations is a relevant concept that can be applied to the synthesis of derivatives of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine.

Chemoenzymatic Approaches and Enzymatic Kinetic Resolution

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer a green and effective route to enantiopure compounds. nih.gov Enzymatic kinetic resolution is a particularly prominent technique for the separation of racemates.

In the synthesis of precursors to 7-oxabicyclo[2.2.1]heptane derivatives, lipases have been extensively used for the kinetic resolution of esters. For example, the enzymatic resolution of a 7-oxa-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid ester has been reported. google.com Specifically, the racemic methyl ester was resolved using lipase from Candida rugosa, and the racemic ethyl ester was resolved by lipase from Candida antarctica, form B (Chirazyme L-2). google.com

Lipase-catalyzed enantioselective acetylation and deacetylation are also powerful tools. nih.govresearchgate.net In one study, Candida antarctica lipase B (CAL-B) on an acrylic resin in pentane (B18724) was identified as an excellent system for the enantioselective acetylation of a 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene skeleton, achieving >98% enantiomeric excess (ee) for the (+) acetate (B1210297) at 40% conversion. nih.govresearchgate.net Conversely, the enantioselective deacetylation of the corresponding racemic acetate using CAL-B in toluene (B28343) yielded the (+)-alcohol with >99% ee at 49% conversion. nih.gov

A scalable enantioselective synthesis of (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, a key precursor, was developed using an enzymatic resolution of the butyl ester with lipase A from Candida antarctica. researchgate.net These examples highlight the versatility of lipases in providing access to enantiomerically enriched building blocks for the synthesis of the target amine.

EnzymeSubstrateReaction TypeProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase B (CAL-B)Racemic 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene alcoholAcetylation(+) Acetate>98% nih.govresearchgate.net
Candida antarctica Lipase B (CAL-B)Racemic 1,5,6-trisubstituted 7-oxabicyclo[2.2.1]hept-2-ene acetateDeacetylation(+) Alcohol>99% nih.gov
Lipase A from Candida antarcticaRacemic butyl ester of 7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acidResolution(1R,2S,4S)-acidHigh researchgate.net
Candida rugosa lipaseRacemic methyl ester of 7-oxa-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acidResolutionResolved ester- google.com

Chromatographic Methods for Enantiomeric Separation (e.g., SFC)

For the direct separation of enantiomers, chiral chromatography is an indispensable tool. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations due to its high efficiency, reduced solvent consumption, and fast analysis times. chromatographyonline.comfagg.be

The enantiomeric separation of a racemate of 7-oxa-bicyclo[2.2.1]heptene sulfonate (OBHS) derivatives has been successfully achieved using SFC coupled with UV and mass spectrometry (SFC/UV and SFC/MS). researchgate.net In this study, Chiralpak IC and IA columns were evaluated, and baseline separation of the enantiomers was achieved in less than 5 minutes with high resolution. researchgate.net The mobile phase consisted of supercritical CO2 modified with isopropyl alcohol and an amine additive. researchgate.net This methodology demonstrates the potential of SFC for the analytical and preparative scale separation of chiral 7-oxabicyclo[2.2.1]heptane derivatives.

Crown ether-based chiral stationary phases (CSPs) are particularly well-suited for the separation of racemic compounds containing a primary amino group, which is directly relevant to the target compound. chromatographyonline.com Additionally, ion-exchange CSPs have been developed for the enantiomeric separation of ionic species, including amines. chromatographyonline.com

Chromatographic MethodChiral Stationary PhaseCompound ClassKey FindingsReference
SFC/UV/MSChiralpak IC and IA7-oxa-bicyclo[2.2.1]heptene sulfonate derivativesBaseline separation in < 5 min with high resolution. researchgate.net

Post-Cyclization Functionalization and Amine Moiety Introduction

Once the chiral 7-oxabicyclo[2.2.1]heptane core is established, the introduction of the amine functionality is a critical step. This is typically achieved through functional group transformations of precursors such as carboxylic acids, nitriles, or nitro compounds.

Reductive Amination and Nitro Group Reduction Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the context of the target molecule, a ketone precursor on the 7-oxabicyclo[2.2.1]heptane skeleton could be subjected to reductive amination with an ammonia (B1221849) source to install the primary amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option for this transformation. organic-chemistry.org

Alternatively, the reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. organic-chemistry.org A variety of reagents and catalytic systems are available for this purpose, including catalytic hydrogenation with palladium on carbon (Pd/C) or the use of metal reductants like iron in acidic media. organic-chemistry.orggoogle.com The choice of method would depend on the other functional groups present in the molecule to ensure chemoselectivity. For instance, a robust protocol using 5% Pt/C (sulfided) has been shown to effect nitro reduction in the presence of other reducible moieties. rsc.org

Further Derivatization of the Amino Group

The primary amino group of this compound is a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues for structure-activity relationship (SAR) studies in drug discovery. The amine can readily undergo acylation, alkylation, sulfonylation, and other common transformations.

For example, the amino group can be acylated with various acid chlorides or anhydrides to form amides. It can also be reductively alkylated with aldehydes or ketones to yield secondary or tertiary amines. These derivatization strategies are crucial for exploring the chemical space around the 7-oxabicyclo[2.2.1]heptane scaffold and for modulating the physicochemical and pharmacological properties of the resulting compounds.

Reactivity and Transformational Chemistry of 1r,2r,4s 7 Oxabicyclo 2.2.1 Heptan 2 Amine Derivatives

Directed Functionalization of the Bicyclic Scaffold

The rigid 7-oxabicyclo[2.2.1]heptane framework allows for precise control over the spatial arrangement of substituents, making it an attractive template in medicinal chemistry and materials science. Directed functionalization strategies enable the selective modification of C-H bonds and the introduction of diverse functional groups.

Metal-Catalyzed C-H Activation and Cross-Coupling Reactions (e.g., Arylation)

Recent advancements in organometallic chemistry have led to powerful methods for the direct functionalization of otherwise inert C-H bonds. For derivatives of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine, palladium-catalyzed β-(hetero)arylation has emerged as a significant transformation. This approach utilizes a directing group, typically attached to the amine functionality, to guide the metal catalyst to a specific C-H bond for activation and subsequent cross-coupling with an aryl or heteroaryl halide.

In a notable study, a (1R,2S,4S*)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide was subjected to palladium-catalyzed β-arylation. The 8-aminoquinoline (B160924) directing group proved effective in facilitating the selective arylation at the C5 position of the bicyclic scaffold. nih.gov The reaction demonstrated high diastereoselectivity, exclusively affording the exo-arylated products. A variety of aryl and heteroaryl iodides were successfully coupled, with yields reaching up to 99% for arylated products and 88% for heteroarylated products. nih.gov The reaction conditions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297), a ligand, and a base.

The proposed mechanism involves the coordination of the directing group to the palladium center, followed by cyclometalation to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to furnish the arylated product and regenerate the active palladium catalyst. The stereochemical outcome is dictated by the geometry of the palladacycle intermediate, which favors the formation of the exo-diastereomer.

Table 1: Palladium-Catalyzed β-Arylation of a 7-Oxabicyclo[2.2.1]heptane Derivative nih.gov

EntryAryl IodideProductYield (%)
14-Iodotoluene5-exo-(4-Tolyl)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide99
24-Iodoanisole5-exo-(4-Methoxyphenyl)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide95
31-Iodo-4-(trifluoromethyl)benzene5-exo-(4-(Trifluoromethyl)phenyl)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide85
42-Iodothiophene5-exo-(Thiophen-2-yl)-N-(quinolin-8-yl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide88

Amide and Urea (B33335) Bond Formation through Carboxylic Acid Precursors

The amine functionality of this compound serves as a versatile handle for the construction of amide and urea linkages. These functional groups are prevalent in pharmaceuticals and other biologically active molecules. The corresponding (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-exo-carboxylic acid is a key precursor for these transformations. researchgate.net

Amide Bond Formation: Standard peptide coupling methods can be employed to form amides from the carboxylic acid precursor. These methods typically involve the activation of the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of an amine. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride (B1165640) prior to reaction with the amine.

Urea Bond Formation: Ureas are commonly synthesized from the corresponding amine. This compound can react with isocyanates to form ureas. A more recent and sustainable approach involves the direct synthesis of ureas from carboxylic acids, using urea as the nitrogen source. This method, catalyzed by agents like magnesium nitrate, provides a direct route to primary amides and can be adapted for the synthesis of substituted ureas. researchgate.net Another pathway involves the Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid, which generates an isocyanate intermediate that can be trapped with an amine to form the desired urea.

Ring-Opening Reactions and Skeletal Rearrangements within the 7-Oxabicyclo[2.2.1]heptane System

The strained bicyclic structure of the 7-oxabicyclo[2.2.1]heptane system makes it susceptible to a variety of ring-opening and rearrangement reactions, providing access to highly functionalized and stereochemically rich acyclic and monocyclic structures.

Ruthenium-Catalyzed Ring-Opening Metathesis: Derivatives of 7-oxabicyclo[2.2.1]hept-5-ene are excellent substrates for ring-opening metathesis polymerization (ROMP) and ring-opening cross-metathesis (ROCM). researchgate.netsci-hub.se These reactions, typically catalyzed by Grubbs-type ruthenium catalysts, proceed via a metallacyclobutane intermediate. researchgate.net In ROCM, the strained olefin undergoes ring-opening in the presence of a cross-coupling partner, such as an allyl alcohol or acetate, leading to the formation of substituted tetrahydrofurans. researchgate.net The stereochemical outcome of these reactions is a subject of detailed study, with factors such as the nature of the catalyst and the substituents on the bicyclic scaffold influencing the E/Z selectivity of the newly formed double bond. researchgate.net

Rhodium(I)-Catalyzed Nucleophilic Ring-Opening: Rhodium(I) complexes can catalyze the nucleophilic ring-opening of 7-oxabicyclo[2.2.1]heptene derivatives. sigmaaldrich.com The reaction is proposed to proceed through coordination of the rhodium(I) to the double bond, followed by a nitrogen-assisted cleavage of the C-O bond to form a π-allyl rhodium(III) intermediate. Subsequent nucleophilic attack occurs at the less hindered terminus of the π-allyl complex, leading to the ring-opened product with a cis-relationship between the newly introduced nucleophile and the hydroxyl group. sigmaaldrich.com

Gold(I)-Catalyzed Cycloisomerization and Skeletal Rearrangement: Gold(I) catalysts have been shown to effect the cycloisomerization of alkynediols to form the 7-oxabicyclo[2.2.1]heptane skeleton. This transformation is often followed by a semi-pinacol-type 1,2-alkyl migration, which constitutes a skeletal rearrangement. researchgate.net This tandem reaction provides a highly regio- and stereoselective method for constructing complex substituted 7-oxabicyclo[2.2.1]heptanes. researchgate.net The reaction proceeds through the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular nucleophilic attack by a hydroxyl group and subsequent rearrangement. researchgate.net

Electrophilic and Nucleophilic Substitutions and Additions

The 7-oxabicyclo[2.2.1]heptane scaffold and its derivatives can undergo a range of electrophilic and nucleophilic reactions, further highlighting their synthetic utility.

Electrophilic Additions: The unsaturated precursor, 7-oxabicyclo[2.2.1]hept-5-ene, is reactive towards electrophiles. The strained double bond readily undergoes additions with reagents such as halogens and peracids. nih.gov The regioselectivity of these additions can be influenced by remote substituents on the bicyclic ring system. For instance, the presence of an arenesulfonyl group can control the stereochemical and regiochemical outcome of electrophilic attack.

Nucleophilic Substitutions: The saturated 7-oxabicyclo[2.2.1]heptane system can be functionalized to undergo nucleophilic substitution reactions. For example, conversion of a hydroxyl group to a good leaving group, such as a tosylate or mesylate, allows for its displacement by a variety of nucleophiles. These reactions typically proceed with inversion of configuration at the reaction center. The inherent rigidity of the bicyclic system can influence the rates and stereochemical outcomes of these substitutions.

The primary amine of this compound is itself a nucleophile and readily undergoes reactions with electrophiles such as acyl chlorides and alkyl halides to form the corresponding amides and secondary or tertiary amines.

Strategic Applications in Asymmetric Synthesis and Catalyst Design

Utilization as a Chiral Building Block

The 7-oxabicyclo[2.2.1]heptane framework, often referred to as an oxanorbornane, is an extremely useful chiron (a chiral building block derived from a natural source) for the total asymmetric synthesis of a wide array of natural products and bioactive compounds. researchgate.net Its conformational rigidity and well-defined stereocenters allow for the transfer of chirality and the construction of complex molecular targets with high levels of stereocontrol.

Access to Complex Molecular Architectures and Natural Product Analogues

The 7-oxabicyclo[2.2.1]heptane skeleton serves as a versatile starting point for synthesizing intricate molecular structures. Researchers have developed strategies to transform this bicyclic system into other valuable chiral molecules. A notable strategy involves the transformation of nitrohexofuranoses into cyclopentylamines, using an intramolecular cyclization to form a 2-oxabicyclo[2.2.1]heptane derivative as a key intermediate. researchgate.netnih.gov The controlled opening of this bicyclic system provides access to enantiopure polyhydroxylated carbocyclic beta-amino acids, which can be incorporated into peptides. nih.gov

This approach highlights the utility of the oxabicyclic core in creating diverse and complex structures that might be challenging to access through other synthetic routes. Furthermore, the application of this framework has been demonstrated in the asymmetric total synthesis of natural products like farnesiferol C, where a gold(I)-catalyzed cycloisomerization of alkynediols was used to construct the core 7-oxabicyclo[2.2.1]heptane structure with high regio- and stereoselectivity. researchgate.net

Stereocontrolled Construction of Polycyclic Systems

The inherent stereochemistry of the 7-oxabicyclo[2.2.1]heptane system is pivotal for the stereocontrolled construction of more complex polycyclic molecules. The synthesis of the bicyclic core itself can be achieved with high diastereoselectivity through methods such as the Diels-Alder reaction between furan (B31954) and chiral acrylates. rsc.org Once formed, the rigid bicyclic structure directs subsequent chemical transformations to specific faces of the molecule, ensuring a high degree of stereocontrol.

This principle is exemplified in the synthesis of cyclopentylamines from nitrohexofuranoses, where the formation and subsequent cleavage of the oxabicyclo[2.2.1]heptane intermediate dictates the stereochemistry of the final cyclopentane (B165970) ring. researchgate.netnih.gov The defined spatial arrangement of substituents on the bicyclic frame allows for predictable reaction outcomes, which is a critical aspect in the synthesis of complex, multi-ring systems found in many biologically active compounds.

Development of Chiral Ligands for Asymmetric Catalysis

The (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine is recognized as a valuable intermediate for the synthesis of chiral ligands used in asymmetric catalysis. The presence of a primary amine on a rigid, enantiomerically pure scaffold provides an ideal anchor point for the attachment of various coordinating groups, enabling the design of a wide range of potential ligands.

Design and Synthesis of 7-Oxabicyclo[2.2.1]heptan-2-amine-derived Ligands

The design of chiral ligands from this amine typically involves the modification of the amino group to introduce atoms that can coordinate to a metal center, such as phosphorus, nitrogen, or oxygen. For instance, the amine can be acylated, alkylated, or converted into phosphine-containing moieties to create bidentate or tridentate ligands. The rigid bicyclic backbone holds these coordinating groups in a fixed, chiral environment. This conformational rigidity is a desirable feature in a chiral ligand, as it can reduce the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. The synthesis of these ligands leverages standard organic transformations, starting with the readily available chiral amine.

Performance in Enantioselective Transformations

The ultimate test of a chiral ligand is its performance in enantioselective transformations, where the goal is to produce one enantiomer of a product in excess over the other. Ligands derived from the 7-oxabicyclo[2.2.1]heptane framework are evaluated in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, hydrosilylation, allylic alkylation, and cycloaddition reactions. The effectiveness of these ligands is measured by their ability to induce high yields and high enantiomeric excess (ee) in the reaction products. The specific stereochemistry of the (1R,2R,4S) scaffold is crucial in creating a chiral pocket around the metal catalyst that selectively favors the formation of one enantiomer.

Contribution to Fragment-Based Drug Discovery Scaffolds

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in medicinal chemistry. This approach relies on screening small, low-molecular-weight compounds ("fragments") that can bind to a biological target. The 7-oxabicyclo[2.2.1]heptane core is an attractive scaffold for FBDD because its rigid, three-dimensional structure provides a departure from the flat, aromatic compounds that have traditionally dominated fragment libraries.

Recent research has focused on the directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework. researchgate.net This method allows for the precise installation of aryl and heteroaryl groups onto the bicyclic core with complete diastereoselectivity. researchgate.net The resulting arylated products can be obtained in high yields, and subsequent cleavage of the directing group provides small, structurally complex bridged compounds that are valuable for FBDD. researchgate.netresearchgate.net This work expands the accessible chemical space for fragment libraries with novel 3D structures. The development of compound libraries based on the 7-oxabicyclo[2.2.1]heptane skeleton has also been applied to the discovery of novel selective estrogen receptor degraders. nih.gov

Coupling Partner TypeReported YieldSelectivityReference
Aryl IodidesUp to 99%Complete Diastereoselectivity researchgate.net
Pyridyl Iodides (Heteroaryl)Up to 88%Complete Diastereoselectivity researchgate.net

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR, DEPT)

The ¹H NMR spectrum is expected to show distinct signals for each proton. The bridgehead protons (H-1 and H-4) are characteristically shifted downfield due to the deshielding effect of the adjacent oxygen atom. The proton on the carbon bearing the amine group (H-2) in the exo position would appear as a multiplet, with its chemical shift and coupling constants being diagnostic for its stereochemical orientation. Protons on the C5/C6 methylene (B1212753) bridges would present as complex multiplets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The bridgehead carbons (C-1 and C-4) typically resonate around 80 ppm. nih.gov The carbon atom attached to the nitrogen (C-2) would be found in the 50-60 ppm range, while the methylene bridge carbons (C-5 and C-6) and the C-3 carbon would appear further upfield.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, though the latter is absent in this molecule. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming the connectivity of the bicyclic system, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Based on data from analogous structures, the expected NMR chemical shifts for (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine are summarized below.

Expected ¹H NMR DataExpected ¹³C NMR Data
PositionChemical Shift (δ, ppm)PositionChemical Shift (δ, ppm)
H-1, H-4 (Bridgehead)~4.8 - 5.1C-1, C-4 (Bridgehead)~78 - 82
H-2 (exo)~3.0 - 3.3C-2~50 - 55
H-3 (endo/exo)~1.5 - 2.0C-3~30 - 35
H-5, H-6 (endo/exo)~1.5 - 1.9C-5, C-6~28 - 30
-NH₂Variable (broad)

X-ray Crystallography for Determination of Absolute Configuration and Conformation

X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration and solid-state conformation of chiral molecules. For derivatives of the 7-oxabicyclo[2.2.1]heptane system, this technique confirms the rigid boat-like conformation of the bicyclic core and the precise spatial arrangement of its substituents. nih.gov

While a crystal structure for this compound itself is not described in the available literature, the methodology for such a determination is well-established. thieme-connect.com Often, the free amine may not crystallize readily. In such cases, it is common practice to prepare a crystalline salt or derivative. For instance, reaction with a chiral acid or derivatization with a molecule of known chirality, such as camphanoyl chloride, can yield diastereomers that are more amenable to crystallization. rsc.orgsemanticscholar.org

The analysis of a suitable single crystal by X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration is typically determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter, which should refine to a value close to zero for the correct enantiomer. thieme-connect.de This method has been successfully used to confirm the absolute configuration of various optically active 7-oxabicyclo[2.2.1]heptane derivatives. thieme-connect.com

The table below presents representative crystallographic data for a related compound, the 1:1 cocrystal of rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and benzothiazol-2-amine, to illustrate the type of data obtained from a crystallographic study. nih.gov

ParameterValue for a Related Structure nih.gov
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2737 (10)
b (Å)10.4325 (11)
c (Å)15.0308 (17)
β (°)93.646 (1)
Volume (ų)1607.7 (3)
Z (molecules/unit cell)4

High-Resolution Mass Spectrometry and Vibrational Spectroscopy in Structural Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of a compound. For this compound (C₆H₁₁NO), the theoretical exact mass can be precisely calculated. Analysis via electrospray ionization (ESI) would typically show the protonated molecule, [M+H]⁺. The experimentally determined mass should match the theoretical value within a very small tolerance (typically <5 ppm), confirming the molecular formula. mdpi.com

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups within the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For the target amine, key diagnostic peaks are expected for the N-H bonds of the primary amine, the C-N bond, and the C-O-C linkage of the bicyclic ether. The IR spectrum of the parent 7-oxabicyclo[2.2.1]heptane shows characteristic C-O-C stretching. nist.gov

The expected vibrational frequencies for this compound are detailed in the following table.

Vibrational ModeExpected Frequency (cm⁻¹)Intensity
N-H Stretch (primary amine)3400 - 3250Medium (two bands)
C-H Stretch (aliphatic)3000 - 2850Strong
N-H Bend (scissoring)1650 - 1580Medium
C-O-C Stretch (ether)1150 - 1085Strong
C-N Stretch1250 - 1020Medium

Computational and Mechanistic Insights into Reactivity and Stereocontrol

Quantum Chemical Calculations for Conformational Preferences and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the three-dimensional structure and electronic landscape of the 7-oxabicyclo[2.2.1]heptane system. researchgate.netijcce.ac.irresearchgate.net These methods allow for the optimization of molecular geometries and the calculation of electronic properties with a high degree of accuracy. uctm.edu

Computational analyses of substituted 7-oxabicyclo[2.2.1]heptane frameworks, such as the corresponding nitrile, reveal the existence of distinct low-energy conformers. smolecule.com Molecular mechanics and DFT-based conformational searches have identified two primary conformations: an endo-envelope and an exo-twist. smolecule.com In the endo conformation, the substituent at the C-2 position occupies a quasi-axial position, which can minimize steric interactions with the oxygen bridge. smolecule.com Conversely, the exo conformation places the substituent in a quasi-equatorial orientation. smolecule.com The relative stability of these conformers is dictated by a balance of steric hindrance and stabilizing electronic interactions, such as hyperconjugation. smolecule.com The absolute configuration of complex molecules incorporating the 7-oxabicyclo[2.2.1]heptane core has been successfully verified using quantum chemical electronic circular dichroism (ECD) calculations with the Time-Dependent Density Functional Theory (TDDFT) method. semanticscholar.org

DFT calculations are also used to elucidate the electronic structure. researchgate.net The energies of frontier molecular orbitals (HOMO and LUMO), natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps provide a detailed picture of charge distribution and reactivity. researchgate.netijcce.ac.ir For instance, the inductive effects of substituents on the bicyclic core can significantly alter the activation energies for certain reactions. smolecule.com Ab initio coupled-cluster calculations have confirmed that electron-withdrawing groups can lower the activation energy for cycloaddition reactions compared to unsubstituted analogs. smolecule.com

Computational ParameterMethod/FunctionalApplication & Insights
Geometry Optimization DFT (e.g., B3LYP, ωB97M-V)Determines stable conformers (endo-envelope, exo-twist), bond lengths, and angles. uctm.edusmolecule.com
Electronic Structure DFT, NBO analysisCalculates HOMO-LUMO gap, charge distribution, and molecular electrostatic potential to predict reactive sites. researchgate.netijcce.ac.ir
Conformational Search Molecular Mechanics (MMFF), DFTIdentifies low-energy conformations and the steric/electronic factors governing their stability. smolecule.com
Spectroscopic Properties TDDFTPredicts electronic circular dichroism (ECD) spectra to determine absolute configuration. semanticscholar.org

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the stepwise pathway of a chemical reaction is crucial for optimizing conditions and controlling product formation. Computational studies provide a window into the transient species—intermediates and transition states—that define a reaction mechanism.

For the 7-oxabicyclo[2.2.1]heptane system, reaction mechanisms for various transformations have been proposed and investigated. A notable example is the palladium-catalyzed β-(hetero)arylation of amides derived from the 7-oxabicyclo[2.2.1]heptane core. researchgate.net Mechanistic proposals for such reactions often involve a sequence of steps including C-H activation, oxidative addition, and reductive elimination, with the rigid bicyclic framework guiding the regioselectivity and stereoselectivity of the process. researchgate.netchemrxiv.org Similarly, palladium-catalyzed ring-opening reactions of 7-oxanorbornadiene derivatives have been studied, with proposed mechanisms detailing the role of the catalyst in cleaving the bicyclic system to form highly substituted aromatic compounds. beilstein-journals.org

Free-radical reactions have also been a focus of mechanistic studies. The formation of the oxabicyclo[2.2.1]heptane skeleton via intramolecular free-radical cyclization has been computationally evaluated to understand the role of steric factors in different chair-like and boat-like transition states during the 5-exo ring closure. diva-portal.org For other reactions, such as [3+2] cycloadditions, Intrinsic Reaction Coordinate (IRC) calculations have been used to map the entire reaction pathway from reactants to products, confirming a concerted but asynchronous mechanism and providing a calculated activation energy. smolecule.com

Reaction TypeMechanistic FeatureComputational ToolKey Findings
Pd-Catalyzed Arylation C-H activation, diarylated side-product formationDFTA suggested mechanism involves the formation of specific intermediates leading to the observed products with complete diastereoselectivity. researchgate.net
Radical Cyclization 5-exo ring closureDFTThe stereochemical outcome is influenced by the relative energies of competing chair-like and boat-like transition states. diva-portal.org
[3+2] Cycloaddition Concerted, asynchronous pathwayIRC CalculationsThe reaction proceeds through a single transition state with a defined activation energy. smolecule.com
Pd-Catalyzed Ring Opening Oxidative addition, β-oxygen cleavageMechanistic ProposalThe reaction is highly regioselective, yielding only one of two possible regioisomers. beilstein-journals.org

Development of Stereochemical Models for Predicting Reaction Outcomes

The stereochemical outcome of reactions involving the 7-oxabicyclo[2.2.1]heptane scaffold is largely governed by its rigid, bridged structure. This rigidity leads to two distinct faces for chemical attack, termed exo (convex face) and endo (concave face, underneath the oxygen bridge). The differentiation between these faces is a cornerstone of stereochemical models for this system.

The Diels-Alder reaction, a primary method for synthesizing the 7-oxabicyclo[2.2.1]heptane framework (e.g., between furan (B31954) and a dienophile), serves as a classic model for understanding exo/endo selectivity. smolecule.comacs.org While the thermodynamically more stable product is typically the exo isomer due to reduced steric hindrance, the kinetically favored product is often the endo isomer. acs.orgchemtube3d.com This preference is explained by secondary orbital interactions, where the electron-withdrawing groups of the dienophile favorably interact with the orbitals of the diene's C2-C3 bond in the "U-shaped" endo transition state. chemtube3d.com

For reactions on the pre-formed bicyclic system, steric hindrance is the dominant factor. Reagents typically approach from the less hindered exo face, leading to the formation of exo products with high diastereoselectivity. researchgate.net This principle has been observed in palladium-catalyzed arylations, where products are formed with complete diastereoselectivity, presumably via an exo approach. researchgate.net

Computational models are instrumental in refining these predictions. By calculating the relative energies of the exo and endo transition states, the kinetic product ratio can be accurately predicted. chemtube3d.com Factors other than simple sterics, such as electrostatic interactions and torsional strain in the transition state, can be quantified to explain unexpected stereochemical outcomes, such as the unconventional exo selectivity observed in some thermal Diels-Alder reactions. nih.gov These models provide a powerful predictive tool for designing synthetic routes that yield specific stereoisomers of functionalized 7-oxabicyclo[2.2.1]heptane derivatives.

Stereochemical ApproachTransition State GeometryControlling FactorsTypical Outcome
endo "U-shaped" complex chemtube3d.comSecondary orbital interactions, electronic effectsKinetic product in Diels-Alder reactions. chemtube3d.com
exo "Z-shaped" complex chemtube3d.comSteric hindranceThermodynamic product in Diels-Alder reactions; kinetic product in reactions on the formed bicycle. researchgate.netchemtube3d.com

Q & A

Basic: What are the primary synthetic routes for (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine?

Methodological Answer:
The compound is typically synthesized via photochemical activation of bicyclic precursors. For example, dimethyl 2-((1R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonyl)succinate undergoes controlled ring-opening and reductive amination to yield the target amine . Key steps include:

  • Cyclization : Use of UV light or radical initiators to form the oxabicyclo core.
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts to enforce the (1R,2R,4S) configuration.
  • Purification : Chromatography (HPLC or flash) to achieve ≥95% purity, verified by NMR and LC-MS .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:
Stereochemical assignment relies on:

  • X-ray crystallography : Resolves absolute configuration via heavy-atom derivatives (e.g., hydrochloride salts) .
  • NMR coupling constants : J-values between protons on C1, C2, and C4 correlate with the bicyclic chair conformation .
  • Optical rotation : Matches reported values for (1R,2R,4S) enantiomers (e.g., [α]D²⁵ = +23° in methanol) .

Advanced: What strategies address enantioselective synthesis challenges?

Methodological Answer:
Racemic mixtures (e.g., rac-(1R,2S,4S)-isomers) are common due to the rigid bicyclic framework. Solutions include:

  • Chiral resolution : Diastereomeric salt formation using tartaric acid derivatives .
  • Asymmetric catalysis : Rhodium-catalyzed hydrogenation of imine precursors with chiral phosphine ligands (e.g., BINAP) .
  • Kinetic resolution : Lipase-mediated hydrolysis of ester intermediates to isolate the desired enantiomer .

Advanced: How do structural modifications impact biological activity?

Data-Driven Analysis:
Comparative studies of bicyclic amines reveal:

CompoundModificationBiological ActivitySource
TC-5214 (S-mecamylamine)N,N-Dimethyl substitutionAntidepressant (NR2B receptor antagonism) Preclinical
exo-2-AminonorbornaneHydrochloride saltEnhanced solubility, reduced volatility Physicochemical
7-Oxabicyclo analogsOxygen vs. carbon in ringAltered receptor binding kinetics SAR studies

The (1R,2R,4S)-configuration in 7-oxabicyclo derivatives enhances metabolic stability compared to non-oxygenated analogs .

Advanced: How to resolve contradictions in reported receptor binding data?

Methodological Answer:
Discrepancies arise from:

  • Assay variability : Use orthogonal methods (e.g., SPR vs. radioligand binding) to confirm affinity values .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may stabilize non-productive conformations. Standardize assays in PBS (pH 7.4) .
  • Impurity interference : Validate compound purity (>97% by HPLC) and exclude hygroscopic degradation .

Basic: What are the recommended storage conditions?

Methodological Answer:

  • Short-term : Store at 2–8°C in amber vials under argon to prevent oxidation .
  • Long-term : Lyophilize as hydrochloride salts (stable for >2 years at -20°C) .
  • Handling : Use gloves and respiratory protection (N100/P3 masks) due to skin/eye irritation risks .

Advanced: What computational tools predict its physicochemical properties?

Methodological Answer:

  • LogP calculation : Use ChemAxon or ACD/Labs with fragment-based methods (experimental logP ≈ 1.2) .
  • pKa estimation : MOE software predicts amine pKa ~9.5, consistent with protonation in physiological conditions .
  • Conformational analysis : Molecular dynamics (AMBER) models the rigid bicyclic core’s stability in aqueous solutions .

Advanced: How does the 7-oxa group influence metabolic stability?

Data-Driven Analysis:
The oxygen atom:

  • Reduces CYP450 metabolism : Blocks oxidation at C2 (major site in non-oxygenated analogs) .
  • Enhances half-life : In vitro hepatic microsomal assays show t₁/₂ > 6 hrs vs. 2 hrs for carbon analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.